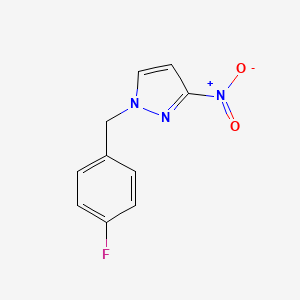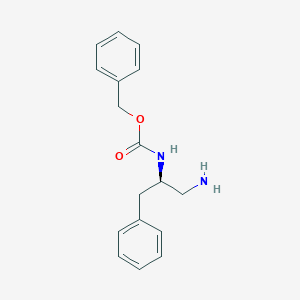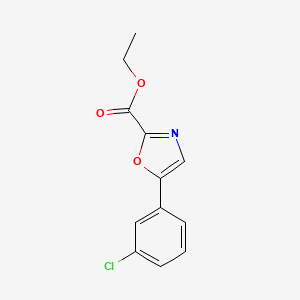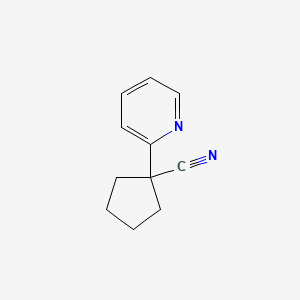
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole
Overview
Description
1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound. Its empirical formula is C10H9FN2 and its molecular weight is 176.19 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study described a four-step process for synthesizing a potential dopamine D4 receptor ligand .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The 19F NMR spectra can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques . For example, 19F NMR can help resolve individual fluorine-containing functional groups and provide additional insight into structural effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods . For instance, it has been reported that the compound is a solid at 20 degrees Celsius .Scientific Research Applications
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, including structures related to 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, are recognized for their broad pharmacological properties. These derivatives have shown potential in antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Specifically, they have been identified as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and possess MAO-inhibitory and antinociceptive activities among others. Their versatile pharmacological effects underscore the substantial interest in further exploring pyrazoline-based compounds for pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Potential
Research into pyrazoline derivatives has also revealed their potential as anticancer agents. These compounds have been systematically synthesized and evaluated for their biological activity, demonstrating significant effects against various cancer types. The exploration of pyrazoline derivatives in anticancer research points to the structural versatility of the pyrazole nucleus, which is conducive to the development of novel therapeutic agents with enhanced efficacy (Ray et al., 2022).
Monoamine Oxidase Inhibition
Further, pyrazoline derivatives have been found to inhibit monoamine oxidase (MAO), a key enzyme involved in the catabolism of neurotransmitters in the brain. The selectivity and activity of pyrazoline compounds toward MAO isoenzymes suggest their potential in treating neurological disorders, including depression and anxiety. This finding highlights the therapeutic relevance of pyrazoline scaffolds in designing new drugs targeting central nervous system disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Synthetic and Medicinal Perspectives
The synthetic versatility of pyrazolines, including the generation of methyl-substituted derivatives, is a focal point for medicinal chemistry research. These compounds exhibit a wide spectrum of biological activities, underscoring their importance as medicinal scaffolds. The ongoing development of synthetic methodologies for pyrazoline derivatives aims at discovering new drug candidates with high efficacy and minimal side effects (Sharma et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBCEHDVUAFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249933 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-64-7 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)

![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
